molecular formula C15H22O5 B12004112 (5-Hydroxy-4-oxo-4h-pyran-2-yl)methyl nonanoate CAS No. 6313-84-4

(5-Hydroxy-4-oxo-4h-pyran-2-yl)methyl nonanoate

Cat. No.: B12004112
CAS No.: 6313-84-4
M. Wt: 282.33 g/mol
InChI Key: KMGMZLZRLDUEGB-UHFFFAOYSA-N
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Description

The compound "(5-Hydroxy-4-oxo-4H-pyran-2-yl)methyl nonanoate" is a methyl ester derivative of nonanoic acid (C9:0 fatty acid) conjugated to a substituted α-pyrone (5-hydroxy-4-oxo-4H-pyran-2-yl) moiety. The α-pyrone core, a six-membered lactone ring with a ketone group at position 4 and a hydroxyl group at position 5, confers unique electronic and steric properties.

Properties

CAS No.

6313-84-4

Molecular Formula

C15H22O5

Molecular Weight

282.33 g/mol

IUPAC Name

(5-hydroxy-4-oxopyran-2-yl)methyl nonanoate

InChI

InChI=1S/C15H22O5/c1-2-3-4-5-6-7-8-15(18)20-10-12-9-13(16)14(17)11-19-12/h9,11,17H,2-8,10H2,1H3

InChI Key

KMGMZLZRLDUEGB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(=O)OCC1=CC(=O)C(=CO1)O

Origin of Product

United States

Preparation Methods

Three-Step Synthesis via Benzyl Protection

The most widely documented method involves a three-step sequence starting from kojic acid (1), as detailed in Heterocycles (2013).

Step 1: Benzylation of Kojic Acid
Kojic acid (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one) undergoes protection of its phenolic hydroxyl group using benzyl chloride under alkaline conditions. This yields 5-benzyloxy-2-hydroxymethyl-4H-pyran-4-one (2) with an 88% yield. The reaction proceeds via nucleophilic substitution, where the deprotonated hydroxyl group attacks the benzyl chloride.

Step 2: Esterification with Nonanoyl Chloride
The primary alcohol at the 2-position of compound 2 is esterified with nonanoyl chloride (C8H17COCl) in anhydrous pyridine. This step forms (5-benzyloxy-4-oxo-4H-pyran-2-yl)methyl nonanoate (3) with a 69% yield. Pyridine acts as both a base and solvent, neutralizing HCl generated during the reaction.

Step 3: Catalytic Hydrogenolysis
The benzyl protecting group is removed via hydrogenolysis using 5% Pd/C under H2 atmosphere. This step affords the final product, (5-hydroxy-4-oxo-4H-pyran-2-yl)methyl nonanoate (4), in 72% yield. The reaction selectively cleaves the benzyl ether without affecting the ester group.

Optimization Insights

  • Temperature Control : Esterification proceeds optimally at 0–5°C to minimize side reactions.

  • Catalyst Loading : A 10% w/w Pd/C ratio ensures complete debenzylation within 24 hours.

  • Solvent Selection : Methanol/chloroform (1:1) mixtures enhance hydrogen solubility during hydrogenolysis.

Analytical Characterization

Spectroscopic Data

Nuclear Magnetic Resonance (NMR)

Proton Environmentδ (ppm)MultiplicityAssignment
Nonanoyl CH30.85t (J=7.6 Hz)Terminal methyl
Nonanoyl CH21.20–1.55mMethylene chain
Pyranone C6-H6.42sAromatic proton
Ester CH2O4.84sMethylene linker

Mass Spectrometry

  • LRMS : m/z 305 [M+H]+ (calculated for C15H22O5: 305.14).

  • HRMS : Exact mass 305.1492 (deviation <2 ppm).

Industrial-Scale Production Considerations

Purification Techniques

  • Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (1:1) eluent removes unreacted nonanoic acid.

  • Recrystallization : Ethyl acetate/hexane mixtures yield crystals with >97% purity.

Scalability Challenges

  • Hydrogenolysis Safety : Large-scale H2 handling requires explosion-proof reactors.

  • Cost Efficiency : Benzyl chloride and Pd/C contribute to 65% of raw material costs.

Comparative Analysis of Synthetic Routes

ParameterThree-Step MethodDirect Esterification
Overall Yield43%22%
Purity>97%85–90%
Reaction Time72 hours48 hours
ScalabilityIndustrialLab-scale only

The three-step method remains superior for high-purity batches, while direct esterification offers faster access for exploratory studies.

Applications in Drug Development

Though beyond preparation scope, notable applications include:

  • Antiviral Activity : EC50 = 3.2 µM against hepatitis C virus NS3 protease.

  • Chelation Properties : Binds Fe(III) at the α-keto enol moiety (log K = 8.2) .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: (5-Hydroxy-4-oxo-4h-pyran-2-yl)methyl nonanoate can undergo oxidation reactions, particularly at the hydroxy group, forming corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the nonanoate group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of new esters or amides.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity

Research indicates that (5-Hydroxy-4-oxo-4H-pyran-2-yl)methyl nonanoate may possess antitumor properties. Preliminary studies have shown that derivatives of this compound can interact with cancer cell pathways, suggesting a potential role in cancer therapeutics. Further investigations are required to elucidate the specific mechanisms of action and efficacy against various cancer types.

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory properties. In vitro experiments demonstrated that it could significantly reduce the production of nitric oxide and prostaglandins in macrophages, indicating its potential as a therapeutic agent for inflammatory diseases. The mechanism involves the suppression of key inflammatory pathways, including the nuclear factor kappa B (NF-κB) signaling pathway .

Biochemical Probes

Due to its reactive functional groups, this compound is being explored as a biochemical probe. It can facilitate the study of protein interactions and cellular processes, which is crucial for understanding disease mechanisms and developing new therapeutic strategies.

Synthesis of Derivatives

This compound serves as a building block in organic synthesis, allowing chemists to create various derivatives with enhanced biological activities. The ability to modify the nonanoate group opens avenues for the development of targeted drugs with improved efficacy and reduced side effects .

Case Studies

Study Focus Findings Implications
Antiviral ActivityCertain derivatives showed promising activity against Hepatitis C Virus replication.Potential for developing antiviral therapies.
Inflammatory Response ModulationDiminished secretion of nitric oxide in LPS-treated cells; inhibited NF-κB activation.Could lead to new treatments for inflammatory diseases.
Synthesis TechniquesSuccessful synthesis of derivatives using electrochemical methods showed good yields.Efficient methods for producing bioactive compounds.

Mechanism of Action

The mechanism of action of (5-Hydroxy-4-oxo-4h-pyran-2-yl)methyl nonanoate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical pathways. For instance, it may inhibit certain enzymes involved in oxidative stress, thereby exerting antioxidant effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Research Findings and Implications

  • Structural-Activity Relationships : Hydroxyl groups on the pyrone ring (vs. methoxy in analogs) may enhance interactions with polar biological targets, such as enzymes or receptors .
  • Industrial Applications: Ethyl and methyl nonanoates are widely used in flavoring; the target compound’s unique structure could expand applications in pharmaceuticals or agrochemicals .

Biological Activity

(5-Hydroxy-4-oxo-4H-pyran-2-yl)methyl nonanoate is a compound of interest due to its unique structural features and potential biological activities. This compound belongs to a class of pyran derivatives, which are known for their diverse pharmacological properties. Understanding the biological activity of this compound is crucial for its potential applications in medicinal chemistry and therapeutic development.

Chemical Structure

The chemical structure of this compound includes a pyran ring with a hydroxyl group and an ester functional group derived from nonanoic acid. This structure may contribute to its reactivity and interaction with biological targets.

The biological activity of this compound is thought to involve several mechanisms:

  • Reactive Functional Groups : The hydroxyl and carbonyl groups can participate in hydrogen bonding and other interactions with biomolecules, influencing cellular functions.
  • Covalent Bond Formation : The compound may form covalent bonds with nucleophilic sites on proteins, potentially altering their activity and function.

Anti-inflammatory Effects

Research indicates that derivatives of compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, a related compound, (5-Hydroxy-4-oxo-4H-pyran-2-yl)methyl 6-hydroxynaphthalene-2-carboxylate, was shown to suppress nitric oxide production in vitro and in vivo, indicating its potential as an anti-inflammatory agent. This effect was attributed to the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX)-2 gene expression through the suppression of nuclear factor kappa B (NF-kB) signaling pathways .

Antitumor Activity

The compound's structural features suggest potential antitumor activity, as many pyran derivatives have been investigated for their ability to inhibit cancer cell proliferation. Further studies are needed to elucidate specific mechanisms and efficacy against various cancer types.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
5-Hydroxy-4-oxo-4H-pyran-2-carboxylic acidPyran ring with carboxylic acidLacks ester functionality
(5-Hydroxy-4-oxo-4H-pyran-2-yloxy) methyl 6-hydroxynaphthalenePyran ring with naphthalene derivativeDemonstrated anti-inflammatory activity
(5-Hydroxy-4-oxo-4H-pyran) methyl nonanoatePyran ring with nonanoate esterPotential for diverse biological activity

Case Studies

  • In Vitro Studies : In a study examining the anti-inflammatory effects of similar compounds, researchers utilized RAW264.7 cells treated with lipopolysaccharide (LPS). The results showed that treatment with these compounds significantly reduced nitric oxide levels, supporting their potential therapeutic application in inflammatory diseases .
  • In Vivo Studies : Animal models treated with related compounds demonstrated reduced inflammatory symptoms when exposed to irritants such as HCl/EtOH. These findings suggest that these compounds may offer protective effects against gastric inflammation .

Q & A

Basic: What are the recommended synthetic strategies for (5-hydroxy-4-oxo-4H-pyran-2-yl)methyl nonanoate, and how can purity be optimized?

Answer:
The synthesis involves two key steps: (1) preparation of the pyran-4-one core and (2) esterification with nonanoic acid. For the pyran-4-one moiety, methods analogous to the synthesis of 5-hydroxy-4-oxo-4H-pyran-2-carboxamide derivatives can be adapted, such as cyclization of diketones or β-keto esters under acidic conditions . Esterification can proceed via Steglich coupling (DCC/DMAP) to link the hydroxyl group of the pyranone to nonanoic acid, avoiding side reactions . Purity optimization requires column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

  • NMR Spectroscopy: Use 1H^1H- and 13C^{13}C-NMR to confirm the pyran ring (δ 5.5–6.5 ppm for aromatic protons; δ 160–180 ppm for carbonyl carbons) and ester linkage (δ 4.3–4.5 ppm for CH2_2-O-CO). DEPT and HSQC can resolve overlapping signals .
  • GC-MS: After saponification, analyze methyl nonanoate (derived from hydrolysis) via GC-MS (e.g., DB-5 column, 70 eV EI mode) to confirm the fatty acid chain .
  • FTIR: Key peaks include C=O (1720–1740 cm1^{-1}) for the ester and pyranone carbonyl, and O-H (3200–3400 cm1^{-1}) for the hydroxyl group .

Advanced: How does the pyranone ring influence the compound’s reactivity in oxidation studies compared to simpler esters like methyl nonanoate?

Answer:
The pyranone ring introduces conjugation and electron-withdrawing effects, altering oxidation pathways. For example, in jet-stirred reactor studies, methyl nonanoate exhibits low-temperature reactivity due to its saturated structure, while the pyranone’s α,β-unsaturated carbonyl system may stabilize free radicals, delaying ignition. Compare using pressurized differential scanning calorimetry (PDSC) or shock tube experiments to quantify activation energies . Computational modeling (e.g., DFT for bond dissociation energies) can further elucidate mechanistic differences .

Advanced: What methodological challenges arise when studying hydrolysis kinetics of this ester, and how can they be addressed?

Answer:
The steric hindrance from the pyranone ring and the long nonanoate chain may slow hydrolysis. To study kinetics:

  • Use 1H^1H-NMR to track ester peak (δ 4.3–4.5 ppm) disappearance in D2 _2O/acetone-d6 _6 under acidic (HCl) or basic (NaOH) conditions.
  • Compare with methyl nonanoate controls to isolate steric/electronic effects .
  • For enzymatic hydrolysis, screen lipases (e.g., Candida antarctica Lipase B) in biphasic systems (hexane/buffer) to enhance solubility .

Advanced: How can computational modeling guide the design of derivatives with enhanced bioactivity?

Answer:

  • Perform molecular docking (AutoDock Vina) to predict interactions with target proteins (e.g., cyclooxygenase for anti-inflammatory activity). Replace the nonanoate chain with shorter/longer acyl groups to optimize binding.
  • Use QSAR models to correlate logP values (from HPLC retention times) with cytotoxicity data .
  • Synthesize analogs (e.g., replacing the hydroxyl group with methoxy or acetyloxy) and validate predictions via in vitro assays .

Advanced: What contradictions exist in the literature regarding ester stability under thermal stress, and how can they be resolved?

Answer:
Studies on methyl nonanoate show conflicting results: some report high thermal stability (evidenced by GC-MS retention in frying oils ), while others note decomposition at >200°C in combustion studies . To resolve:

  • Conduct thermogravimetric analysis (TGA) under controlled atmospheres (N2 _2 vs. air) to isolate oxidative vs. pyrolytic degradation.
  • Compare with model compounds (e.g., methyl laurate) to identify structural contributors to stability .

Basic: What are the best practices for handling and storing this compound to prevent degradation?

Answer:

  • Storage: Keep in amber vials under inert gas (Ar/N2 _2) at –20°C. Desiccate with silica gel to prevent hydrolysis.
  • Handling: Use gloveboxes for air-sensitive reactions. Avoid prolonged exposure to UV light due to the conjugated carbonyl system .

Advanced: How can isotopic labeling (e.g., 13C^{13}C13C-nonanoate) aid in tracing metabolic or environmental degradation pathways?

Answer:

  • Synthesize 13C^{13}C-labeled nonanoate via esterification with 13C^{13}C-nonanoic acid (available as deuterated analogs ).
  • Track degradation in soil/water systems using LC-MS/MS (MRM mode for labeled fragments) .
  • In metabolic studies, use 13C^{13}C-NMR to identify incorporation into microbial biomass or CO2 _2 .

Basic: What role does this compound play in natural product research, given its structural complexity?

Answer:
While not directly reported in natural sources, its pyranone core resembles fungal metabolites (e.g., kojic acid derivatives). It may serve as a synthetic intermediate for bioactive molecules. Screen for antimicrobial activity against Gram-positive bacteria (MIC assays) and compare with simpler esters to assess structure-activity relationships .

Advanced: What advanced separation techniques are required to resolve this compound from structurally similar byproducts?

Answer:

  • HPLC: Use chiral columns (e.g., Chiralpak IA) if stereoisomers form during synthesis.
  • SFC: Supercritical CO2 _2 with methanol modifier improves resolution of nonpolar byproducts.
  • 2D-GC×GC: For complex mixtures (e.g., pyrolysis products), employ a polar × nonpolar column setup .

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